6-(4-Bromophenoxy)pyrimidine-2,4-diamine
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Overview
Description
6-(4-Bromophenoxy)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromophenoxy group at the 6th position and amino groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-bromophenol with 2,4-diaminopyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Coupling Reactions: Palladium catalysts, aryl halides, base.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amino derivatives.
Coupling Products: Biaryl and other complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing kinase inhibitors and other therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the bromophenoxy group but shares the pyrimidine core.
4-Bromophenol: Contains the bromophenoxy moiety but lacks the pyrimidine ring.
6-Amino-2,4-diaminopyrimidine: Similar structure but without the bromophenoxy substitution.
Uniqueness
6-(4-Bromophenoxy)pyrimidine-2,4-diamine is unique due to the presence of both the bromophenoxy group and the pyrimidine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
7249-74-3 |
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Molecular Formula |
C10H9BrN4O |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
6-(4-bromophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15) |
InChI Key |
CKCDXQZZVMZBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=C2)N)N)Br |
Origin of Product |
United States |
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